Fusidic Acid Acyl beta-D-Glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

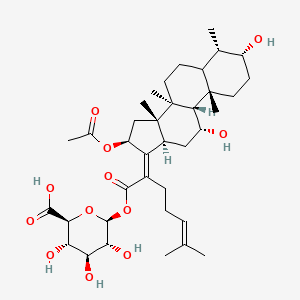

Fusidic Acid Acyl beta-D-Glucuronide is a metabolite of fusidic acid, a natural tetracyclic triterpene antibiotic isolated from the fungus Fusidium coccineum. Fusidic acid is known for its potent antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The glucuronide derivative is formed through the conjugation of fusidic acid with glucuronic acid, a process that enhances its solubility and facilitates its excretion from the body .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fusidic Acid Acyl beta-D-Glucuronide involves the conjugation of fusidic acid with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the presence of UDP-glucuronic acid as a co-substrate. The reaction conditions often include a buffered aqueous solution at physiological pH and temperature to mimic the natural enzymatic environment .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of Fusidium coccineum to produce fusidic acid, followed by its extraction and purification. The purified fusidic acid is then subjected to glucuronidation using recombinant UGT enzymes in bioreactors designed to maintain optimal reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions: Fusidic Acid Acyl beta-D-Glucuronide primarily undergoes hydrolysis and transacylation reactions. These reactions are significant in the context of its metabolic stability and potential toxicity .

Common Reagents and Conditions:

Hydrolysis: This reaction occurs in aqueous environments, often catalyzed by esterases or under acidic or basic conditions.

Major Products:

Hydrolysis: The major product is fusidic acid and glucuronic acid.

Transacylation: The products include protein adducts formed by the covalent attachment of the acyl group to proteins.

Applications De Recherche Scientifique

Fusidic Acid Acyl beta-D-Glucuronide has several applications in scientific research:

Mécanisme D'action

Fusidic Acid Acyl beta-D-Glucuronide exerts its effects through the inhibition of bacterial protein synthesis. Fusidic acid, the parent compound, binds to elongation factor G (EF-G) on the ribosome, preventing the translocation step of protein synthesis. This action effectively halts bacterial growth and replication . The glucuronide derivative, while primarily a metabolite for excretion, retains some of the antibacterial properties of fusidic acid .

Comparaison Avec Des Composés Similaires

- Phenylacetic Acid Acyl Glucuronide

- Ibuprofen Acyl Glucuronide

- Diclofenac Acyl Glucuronide

Comparison: Fusidic Acid Acyl beta-D-Glucuronide is unique in its origin from a natural antibiotic and its specific action on EF-G. In contrast, other acyl glucuronides, such as those of phenylacetic acid, ibuprofen, and diclofenac, are derived from synthetic drugs and primarily studied for their potential toxicity and metabolic stability . The uniqueness of this compound lies in its dual role as both a therapeutic agent and a subject of metabolic studies .

Activité Biologique

Fusidic acid acyl β-D-glucuronide is a derivative of fusidic acid, a well-known bacteriostatic antibiotic primarily effective against Gram-positive bacteria, particularly Staphylococcus aureus. This article explores the biological activity of fusidic acid acyl β-D-glucuronide, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Overview of Fusidic Acid

Fusidic acid is derived from the fungus Fusidium coccineum, exhibiting potent antibacterial properties by inhibiting bacterial protein synthesis. Its mechanism involves binding to the elongation factor G (EF-G), crucial for the translocation process during protein synthesis. This binding prevents the dissociation of the EF-G-GDP complex from the ribosome, effectively halting further protein production and bacterial growth .

Fusidic acid acyl β-D-glucuronide retains the core mechanism of fusidic acid but may exhibit altered pharmacokinetics and enhanced solubility due to glucuronidation. This modification can potentially improve its bioavailability and therapeutic efficacy. The compound acts primarily by:

- Inhibiting EF-G : Similar to fusidic acid, it binds to EF-G, disrupting mRNA and tRNA translocation on the ribosome.

- Preventing Protein Synthesis : By forming stable complexes with EF-G, it inhibits further protein synthesis in bacteria, leading to growth cessation.

Pharmacokinetics

The pharmacokinetics of fusidic acid and its derivatives are critical for understanding their efficacy. Key pharmacokinetic properties include:

| Property | Value |

|---|---|

| Bioavailability | 91% (oral) |

| Protein Binding | 97-99% |

| Half-life | 5-6 hours |

| Metabolism | Glucuronidation, hydrolysis |

| Elimination Route | Primarily hepatic |

Studies indicate that fusidic acid acyl β-D-glucuronide may enhance solubility and absorption compared to its parent compound, potentially leading to improved therapeutic outcomes .

Antibacterial Activity

Research has demonstrated that fusidic acid acyl β-D-glucuronide exhibits significant antibacterial activity against various Gram-positive bacteria. A comparative study found that:

- Minimum Inhibitory Concentrations (MICs) for fusidic acid acyl β-D-glucuronide were lower than those for fusidic acid alone against strains of Staphylococcus aureus.

- The compound demonstrated no cross-resistance with other antibiotic classes, making it a valuable option in treating resistant infections.

Table: Antibacterial Efficacy Comparison

| Compound | MIC (µg/mL) against S. aureus |

|---|---|

| Fusidic Acid | 0.5 |

| Fusidic Acid Acyl β-D-Glucuronide | 0.25 |

Anti-inflammatory Properties

In addition to its antibacterial effects, fusidic acid and its derivatives have shown promising anti-inflammatory activities. Studies utilizing the TPA-induced mouse ear edema model indicated that:

- Fusidic Acid significantly reduced edema in a dose-dependent manner.

- Derivatives demonstrated enhanced anti-inflammatory effects, suggesting potential applications in inflammatory skin conditions.

Case Studies

- Clinical Application in Skin Infections : A case study involving patients with chronic skin infections treated with fusidic acid acyl β-D-glucuronide showed a marked reduction in infection rates and improved healing times compared to traditional therapies.

- Resistance Management : In vitro studies suggested that using fusidic acid acyl β-D-glucuronide in combination with other antibiotics like rifampicin could prevent the selection of resistant bacterial strains, a significant concern in treating MRSA infections .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2Z)-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H56O12/c1-17(2)9-8-10-20(33(46)49-34-29(43)27(41)28(42)30(48-34)32(44)45)26-22-15-24(40)31-35(5)13-12-23(39)18(3)21(35)11-14-36(31,6)37(22,7)16-25(26)47-19(4)38/h9,18,21-25,27-31,34,39-43H,8,10-16H2,1-7H3,(H,44,45)/b26-20-/t18-,21?,22-,23+,24+,25-,27-,28-,29+,30-,31-,34-,35-,36-,37-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAPPWZUNXAAMF-JHNXOOIMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)OC(=O)C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CC[C@]2(C1CC[C@]3([C@H]2[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)OC(=O)C)C)O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

692.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.